molecular formula C18H26N4O4S B2629868 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,5-diethoxybenzenesulfonamide CAS No. 1797978-25-6

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,5-diethoxybenzenesulfonamide

Cat. No. B2629868
M. Wt: 394.49
InChI Key: DXBJLLGTNGQTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,5-diethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H26N4O4S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Derivatives of the mentioned compound have been synthesized for various applications, including as building blocks for more complex chemical structures. For example, compounds incorporating similar sulfonamide groups have been synthesized to explore their potential in producing novel azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives. These efforts highlight the versatility of sulfonamide-containing compounds in heterocyclic chemistry and their utility in synthesizing diverse chemical entities with potential biological and optical applications (Farag et al., 2011).

Nonlinear Optical Properties

Studies on related sulfonamide compounds have demonstrated significant potential in the field of nonlinear optics (NLO). For instance, thienyl-substituted pyridinium salts, sharing a structural resemblance, showed noncentrosymmetric structures leading to notable second-order nonlinear optical properties. This research paves the way for the development of new materials for optical applications, including laser technology and optical data storage (Li et al., 2012).

Antifungal Activity

Some sulfonamide derivatives have been explored for their antifungal properties, providing insights into the potential pharmaceutical applications of these compounds. The creation of novel triazepines, pyrimidines, and azoles using sulfonamide as a core structure has led to compounds with promising antifungal activity. This research indicates the potential of sulfonamide derivatives in contributing to the development of new antifungal agents (Khodairy et al., 2016).

Corrosion Inhibition

Piperidine derivatives related to the compound of interest have been evaluated for their effectiveness as corrosion inhibitors, particularly for the protection of iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, these studies contribute to the understanding of how such compounds can be tailored for improved performance in corrosion inhibition, with implications for industrial applications (Kaya et al., 2016).

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2,5-diethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4S/c1-6-25-14-8-9-15(26-7-2)16(11-14)27(23,24)19-12-17-20-13(3)10-18(21-17)22(4)5/h8-11,19H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBJLLGTNGQTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=NC(=CC(=N2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,5-diethoxybenzenesulfonamide

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